![molecular formula C14H10ClN3 B12529218 N-[(2H-Benzimidazol-2-ylidene)methyl]-4-chloroaniline CAS No. 819858-03-2](/img/structure/B12529218.png)
N-[(2H-Benzimidazol-2-ylidene)methyl]-4-chloroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2H-Benzimidazol-2-ylidene)methyl]-4-chloroaniline is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities and applications in medicinal chemistry . The structure of this compound consists of a benzimidazole ring fused with a benzene ring, with a chloroaniline group attached to the benzimidazole moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-Benzimidazol-2-ylidene)methyl]-4-chloroaniline typically involves the condensation of o-phenylenediamine with an aldehyde or ketone in the presence of an acid catalyst . The reaction conditions often include heating the mixture under reflux in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2H-Benzimidazol-2-ylidene)methyl]-4-chloroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzimidazole-2-carboxylic acid derivatives.
Reduction: Formation of benzimidazole-2-ylmethanol derivatives.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[(2H-Benzimidazol-2-ylidene)methyl]-4-chloroaniline has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-[(2H-Benzimidazol-2-ylidene)methyl]-4-chloroaniline involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. For example, it can inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair . This inhibition can lead to the disruption of cellular processes and ultimately cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: The parent compound with a similar structure but without the chloroaniline group.
2-Phenylbenzimidazole: A derivative with a phenyl group instead of the chloroaniline group.
Benzotriazole: A structurally similar compound with a triazole ring instead of the imidazole ring.
Uniqueness
N-[(2H-Benzimidazol-2-ylidene)methyl]-4-chloroaniline is unique due to the presence of the chloroaniline group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Eigenschaften
CAS-Nummer |
819858-03-2 |
|---|---|
Molekularformel |
C14H10ClN3 |
Molekulargewicht |
255.70 g/mol |
IUPAC-Name |
1-(1H-benzimidazol-2-yl)-N-(4-chlorophenyl)methanimine |
InChI |
InChI=1S/C14H10ClN3/c15-10-5-7-11(8-6-10)16-9-14-17-12-3-1-2-4-13(12)18-14/h1-9H,(H,17,18) |
InChI-Schlüssel |
MIMWDAYADRKANX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)C=NC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


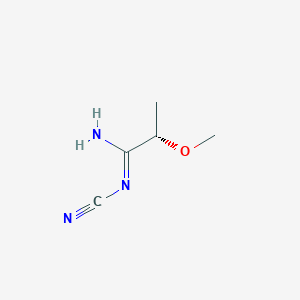
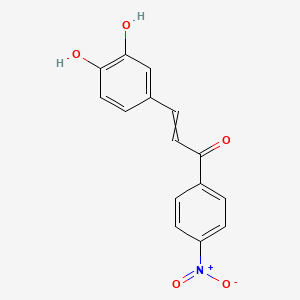
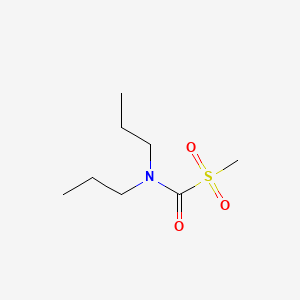

![2,3-Dihydro-2,3-propanopyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B12529167.png)
![2-[(Z)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine](/img/structure/B12529168.png)
![4-{[2,6-Difluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12529178.png)
![N-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-2-yl]methyl]acetamide](/img/structure/B12529182.png)
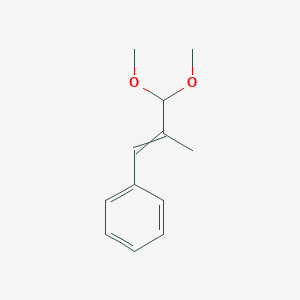
![3-(2-Methoxyphenyl)-6-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12529189.png)
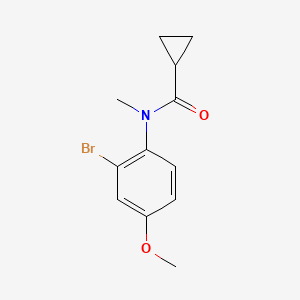
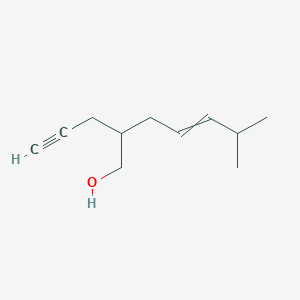
![Methyl [(5R)-2-oxaspiro[4.7]dodeca-3,6-dien-4-yl]acetate](/img/structure/B12529201.png)
![3-Pentanol, 1,5-bis[[1-(2-pyridinyl)ethylidene]amino]-](/img/structure/B12529213.png)
